molecular formula C21H22N2O2S B2949276 (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile CAS No. 849457-76-7

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile

Cat. No.: B2949276
CAS No.: 849457-76-7
M. Wt: 366.48
InChI Key: IAOHIAFSGKZAHD-RCCKNPSSSA-N
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Description

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine derivative: This involves the reaction of piperidine with a suitable electrophile to introduce the piperidin-1-yl group.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Formation of the enenitrile moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group, piperidine ring, and nitrile group in a single molecule allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-17-5-11-20(12-6-17)26(24,25)21(16-22)15-18-7-9-19(10-8-18)23-13-3-2-4-14-23/h5-12,15H,2-4,13-14H2,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOHIAFSGKZAHD-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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